molecular formula C5H10ClF2NO2S B2584648 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride CAS No. 2416228-80-1

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride

Cat. No.: B2584648
CAS No.: 2416228-80-1
M. Wt: 221.65
InChI Key: YLOOCOHMFIDTIP-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,4-thiazepane 1,1-dioxide hydrochloride is a fluorinated heterocyclic compound featuring a seven-membered thiazepane ring with two fluorine atoms at the 6-position and a sulfone group. Its molecular formula is inferred as C₅H₁₀ClF₂NO₂S (based on structural analogs), with a hydrochloride counterion enhancing solubility for pharmaceutical applications . The compound is listed by multiple global suppliers (e.g., Hubei Honch Pharmaceutical, Manchester Organics), indicating industrial relevance, though some sources note its discontinued commercial status .

Properties

IUPAC Name

6,6-difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-8-1-2-11(9,10)4-5;/h8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIOCTWYULUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(CN1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride typically involves the following steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through nucleophilic substitution reactions.

    Introduction of Fluorine Atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Oxidation to Sulfone: The thiazepane ring is then oxidized to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and sulfone group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Thiazepane Family

3-Phenyl-1,4-thiazepane 1,1-dioxide Hydrochloride
  • Molecular Formula: C₁₁H₁₄ClNO₂S
  • Key Features : A phenyl group at the 3-position replaces the fluorine atoms, increasing aromaticity and steric bulk.
  • Comparison : The phenyl group enhances lipophilicity compared to the difluoro analog, which may improve membrane permeability but reduce aqueous solubility.
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide
  • Molecular Formula: C₅H₉NO₃S
  • Key Features : Incorporates a ketone group at the 5-position, introducing hydrogen-bonding capacity.
  • Physicochemical Properties : Lower molecular weight (163.19 g/mol) compared to the difluoro derivative, likely improving metabolic stability .
6,6-Difluoro-[1,4]Oxazepane Hydrochloride
  • Molecular Formula: C₅H₁₀ClF₂NO
  • Key Features : Replaces sulfur in the thiazepane core with oxygen, forming an oxazepane.

Heterocyclic Analogues with Sulfone Groups

4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26)
  • Structure : Fused thiophene-thiadiazine core with allyl and chloro substituents.
  • Synthesis : Involves boron hydride reduction and crystallization, yielding a white solid (melting point: 85–86°C) .
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (Compound 7)
  • Synthesis : Produced via cyclization with N,N-dimethylthiocarbamoyl chloride, forming a benzothiazine derivative .
  • Applications : Benzothiazine dioxides are studied for biological activity, including anti-inflammatory and antimicrobial effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
6,6-Difluoro-1,4-thiazepane 1,1-dioxide hydrochloride C₅H₁₀ClF₂NO₂S ~185.6 (estimated) Difluoro at C6, sulfone Pharmaceutical intermediate; discontinued commercially
3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride C₁₁H₁₄ClNO₂S 283.75 Phenyl at C3 Enhanced lipophilicity; active in drug discovery
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide C₅H₉NO₃S 163.19 Ketone at C5 Improved metabolic stability
6,6-Difluoro-[1,4]oxazepane hydrochloride C₅H₁₀ClF₂NO 185.59 Oxazepane core Higher bioavailability than thiazepanes
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide C₈H₇ClN₂O₂S₂ 282.79 Allyl, chloro, fused rings UV-active; synthetic intermediate

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